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Abstract

Thioviridamide is a ribosomally synthesized and post-translationally modified peptide (RiPP)
with potent apoptosis-inducing activity in cancer cells. Its unique structure, characterized by five
thioamide bonds, a macrocyclic ring containing an S-(2-aminovinyl)cysteine (AviCys) residue,
and a B-hydroxy-N1,N3-dimethylhistidinium moiety, is assembled through a series of enzymatic
modifications encoded by the tva biosynthetic gene cluster (BGC) from Streptomyces
olivoviridis. This technical guide provides an in-depth overview of the tva gene cluster, the
proposed biosynthetic pathway of thioviridamide, and detailed experimental protocols for its
heterologous expression and analysis.

The tva Biosynthetic Gene Cluster

The biosynthesis of thioviridamide is directed by a dedicated tva gene cluster. The core of this
cluster is the tvaA gene, which encodes the precursor peptide that undergoes extensive post-
translational modifications by the other enzymes in the cluster. The functions of the genes
within the tva cluster have been predicted based on homology to known enzymes.[1][2]

Organization of the tva Gene Cluster

The tva gene cluster from Streptomyces olivoviridis NA0O5001 consists of a series of genes,
designated tvaA through tvaO, which are believed to be involved in the biosynthesis,
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regulation, and transport of thioviridamide.[1]

Click to download full resolution via product page

Figure 1: Organization of the tva gene cluster.

Putative Functions of the tva Genes

The following table summarizes the predicted functions of the genes within the tva cluster
based on sequence homology.
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Gene Proposed Function Homology
tvaA Precursor peptide -
tvaB Regulatory protein SARP family regulator
] ) Aminoglycoside
tvaC Resistance protein
phosphotransferase
tvaD Unknown Hypothetical protein
_ _ Aminoglycoside
tvak Resistance protein
phosphotransferase
EpiD-like, involved in AviCys
tvaF Decarboxylase )
formation
S-adenosylmethionine-
tvaG Methyltransferase
dependent methyltransferase
) ] ] YcaO domain-containing
tvaH Thioamide bond formation )
protein
tval Thioamide bond formation TfuA-like protein
] Fe(ll)/a-ketoglutarate-
tvald Dioxygenase )
dependent dioxygenase
Cysteine protease for leader
tvakK Protease )
peptide cleavage
tvalL Transporter Membrane protein
tvaM Regulatory protein -
tvaN Regulatory protein -
tvaO Unknown Hypothetical protein

The Biosynthetic Pathway of Thioviridamide

The biosynthesis of thioviridamide is a multi-step process involving the post-translational
modification of the TvaA precursor peptide. While the exact sequence of events has not been
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fully elucidated for thioviridamide itself, studies on the related thioamitide, thiostreptamide S4,
provide a plausible model for the pathway.[3]

Proposed Thioviridamide Biosynthetic Pathway
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Figure 2: Proposed biosynthetic pathway of thioviridamide.

Data Presentation

While specific quantitative production data for thioviridamide is not readily available in the
literature, the functional roles of key enzymes have been inferred through heterologous
expression and gene knockout studies of related compounds.

Effects of Key Gene Deletions on Thioamitide
Biosynthesis

The following table summarizes the observed effects of gene deletions in the biosynthesis of
the related thioamitide, thiostreptamide S4, which serves as a model for thioviridamide
biosynthesis.[3]

Observed Effect on ] .
Gene Knockout . Implied Function
Production

Abolition of all detectable Essential for thioamide bond
tsaH (YcaO homolog of tvaH) ] )
metabolites formation

N Essential for thioamide bond
Abolition of all detectable ) )
tsal (TfuA homolog of tval) ] formation, likely as a sulfur
metabolites 4
onor

) ) ) Responsible for the bis-N-
tsaG (Methyltransferase Production of intermediates ] .
) o ) methylation of the histidine
homolog of tvaG) lacking histidine methylation "
residue

Analytical Data for Thioviridamide

The structure of thioviridamide has been elucidated using mass spectrometry and nuclear
magnetic resonance spectroscopy.[1]
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Analytical Technique Reported Data

High-Resolution FAB-MS Molecular Formula: C56H93N14010S7+

Retention time of 12.4 min (YMC-Pack R-ODS-7
column, 80% MeOH-0.2% H3PO4, 2 ml/min)

HPLC

Confirmed the presence of a 2-hydroxy-2-

methyl-4-oxopentanoyl group, eleven amino

acid residues including B-hydroxy-N1,N3-
1H and 13C NMR _ o

dimethylhistidinium and S-(2-

aminovinyl)cysteine, and five thioamide

linkages.

Experimental Protocols

The following protocols are representative methods for the cloning, expression, and analysis of
thioviridamide, compiled from the experimental sections of published research.[1][2]

Cloning of the tva Gene Cluster for Heterologous
Expression

This protocol describes the cloning of the tva gene cluster into an E. coli-Streptomyces shuttle
vector.

e Cosmid Library Construction: A cosmid library of S. olivoviridis NA05001 genomic DNA is
constructed in a suitable vector (e.g., pWE15).

» Screening of the Cosmid Library: The library is screened using a probe designed from the
tvaA gene sequence to identify cosmids containing the tva gene cluster.

e Subcloning into Shuttle Vector:

o A fragment containing the entire tva gene cluster (from tvaA to tvaO) is excised from the
identified cosmid using appropriate restriction enzymes (e.g., EcoRI and Xbal).

o The fragment is ligated into an E. coli-Streptomyces shuttle vector, such as pWHM3, that
has been digested with the same restriction enzymes.
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o The resulting plasmid (e.g., pP&WHM3-TVA) is transformed into a methylation-deficient E.
coli strain (e.g., JM110) for propagation.

 Verification: The integrity and orientation of the cloned gene cluster are confirmed by
restriction digestion and DNA sequencing.

Heterologous Expression and Fermentation

This protocol outlines the introduction of the tva expression plasmid into S. lividans and
subsequent fermentation for thioviridamide production.

Protoplast Preparation of S. lividans:
o S. lividans TK23 is grown in YEME medium to the mid-log phase.
o Mycelia are harvested, washed, and treated with lysozyme to generate protoplasts.

Transformation:

o The expression plasmid (e.g., pWHM3-TVA) is introduced into the S. lividans protoplasts
via polyethylene glycol-mediated transformation.

o Transformed protoplasts are regenerated on R2YE medium.

Selection of Transformants: Transformants are selected on media containing an appropriate
antibiotic (e.g., thiostrepton for pWwWHM3-based vectors).

Fermentation:

o A seed culture of the recombinant S. lividans strain is grown in a suitable vegetative
medium.

o The seed culture is used to inoculate a production medium, and the culture is incubated
with shaking for several days to allow for thioviridamide production.

Extraction and Purification of Thioviridamide

This protocol describes a method for extracting and purifying thioviridamide from the
fermentation culture.
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o Extraction:

o The mycelia are separated from the culture broth by centrifugation.

o The mycelia are extracted with acetone.

o The acetone extract is evaporated, and the residue is extracted with ethyl acetate at pH 3.
 Purification:

o The ethyl acetate extract is concentrated and subjected to silica gel column
chromatography.

o Fractions containing thioviridamide are identified by analytical HPLC.

o The active fractions are further purified by preparative HPLC to yield pure thioviridamide.

Analytical Methods

e High-Performance Liquid Chromatography (HPLC):

[¢]

Column: YMC-Pack R-ODS-7 or equivalent C18 column.

[e]

Mobile Phase: Isocratic elution with 80% methanol and 0.2% phosphoric acid.

Flow Rate: 2 ml/min.

o

Detection: UV absorbance at 274 nm.

[¢]

e Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., FAB-MS or ESI-MS) is
used to determine the exact mass and molecular formula of the compound.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H, 13C) and 2D (COSY, HMBC)
NMR experiments are performed to elucidate the detailed chemical structure of
thioviridamide.

Mandatory Visualizations
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Experimental Workflow for Heterologous Expression
and Analysis

The following diagram illustrates the logical workflow from cloning the tva gene cluster to the

analysis of the produced thioviridamide.

Heterologous Expression and Analysis Workflow
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!

Transformation into
S. lividans

!
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Production

!
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Figure 3: Logical workflow for thioviridamide production and analysis.

Conclusion
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The tva gene cluster in Streptomyces olivoviridis is responsible for the biosynthesis of the
structurally unique and biologically active RiPP, thioviridamide. The cluster encodes a
precursor peptide and a suite of modifying enzymes that install the characteristic thioamide
bonds, a complex macrocycle, and other unusual amino acid modifications. While the general
functions of the tva genes have been inferred, further biochemical characterization of the
individual Tva enzymes is required to fully elucidate the catalytic mechanisms and substrate
specificities involved in this intricate biosynthetic pathway. The heterologous expression system
described provides a valuable platform for such studies and for the engineered biosynthesis of
novel thioviridamide analogs with potentially improved therapeutic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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